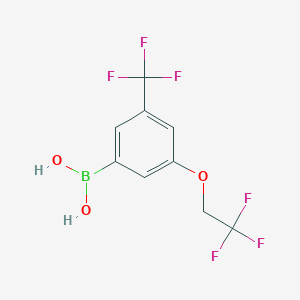

(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid

Description

(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name |

[3-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF6O3/c11-8(12,13)4-19-7-2-5(9(14,15)16)1-6(3-7)10(17)18/h1-3,17-18H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKSRPOAFLMVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC(F)(F)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) under specific reaction conditions . The reaction is often catalyzed by transition metals like copper or palladium to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The trifluoromethyl and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:

Biology: The compound’s unique chemical properties make it useful in the development of bioactive molecules and pharmaceuticals.

Medicine: It is explored for its potential in drug discovery and development, especially in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain such functional groups. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: Lacks the trifluoromethyl and trifluoroethoxy groups, making it less reactive and less stable.

(3-Trifluoromethylphenyl)boronic acid: Contains only the trifluoromethyl group, resulting in different reactivity and applications.

(3-(2,2,2-Trifluoroethoxy)phenyl)boronic acid: Contains only the trifluoroethoxy group, leading to variations in chemical behavior and uses.

Uniqueness

(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups, which confer enhanced stability, reactivity, and lipophilicity. These properties make it particularly valuable in applications requiring robust and versatile chemical building blocks .

Biological Activity

(3-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique trifluoromethyl and trifluoroethoxy substituents may enhance its pharmacological properties by influencing its interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 293.98 g/mol. The presence of trifluoromethyl groups contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of related phenylboronic acids. For instance, 5-trifluoromethyl-2-formylphenylboronic acid exhibited moderate activity against various fungi and bacteria, including Candida albicans and Escherichia coli . In vitro tests indicated that the Minimum Inhibitory Concentration (MIC) values for these compounds were lower than those for established antifungal agents like amphotericin B, suggesting a promising alternative for treating infections.

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 100 | Comparable to amphotericin B |

| Aspergillus niger | 80 | Lower than traditional agents |

| Escherichia coli | 50 | More effective than controls |

Anticancer Activity

The anticancer potential of boronic acids has been explored extensively. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including disruption of protein interactions essential for tumor growth. For example, the trifluoromethyl group enhances binding affinity to certain enzymes involved in cancer metabolism .

A study highlighted that boronic acids can induce apoptosis in cancer cells by inhibiting proteasomal activity, thus leading to the accumulation of pro-apoptotic factors . The structural modifications provided by the trifluoroethoxy group may further enhance these effects.

Case Studies

- Inhibition of Protein Interactions : A series of experiments demonstrated that the incorporation of trifluoromethyl groups into phenylboronic acids significantly increased their ability to inhibit protein-protein interactions critical in cancer cell signaling pathways.

- Synergistic Effects : In combination therapy studies, this compound showed synergistic effects when used alongside traditional chemotherapeutics, suggesting its potential as an adjuvant in cancer treatment protocols.

The proposed mechanism for the biological activity of this compound involves:

- Binding to Diols : Boronic acids are known to form reversible covalent bonds with diols present in biomolecules. This interaction may facilitate the inhibition of enzymes that rely on these diol structures for their activity.

- Acidity and Stability : The acidity of boronic acids can influence their reactivity and interaction with cellular targets, enhancing their biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.